6-Nitrothieno[3,2-b]pyridin-7-ol

pKa acidity electron‑withdrawing

6-Nitrothieno[3,2-b]pyridin-7-ol is a heterocyclic compound belonging to the thieno[3,2-b]pyridine scaffold, a privileged core recognized for its ability to engage ATP-binding pockets of diverse kinases. With the molecular formula C7H4N2O3S and a molecular weight of 196.18 g/mol, the compound features a nitro group at the 6-position and a hydroxyl group at the 7-position on the fused thiophene-pyridine ring system.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
CAS No. 905735-40-2
Cat. No. B3301019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrothieno[3,2-b]pyridin-7-ol
CAS905735-40-2
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC=C(C2=O)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O3S/c10-6-5(9(11)12)3-8-4-1-2-13-7(4)6/h1-3H,(H,8,10)
InChIKeyWWRBGVOLARSNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrothieno[3,2-b]pyridin-7-ol (CAS 905735-40-2): A Strategic Nitro-Hydroxy Thienopyridine Building Block for Kinase-Focused Procurement


6-Nitrothieno[3,2-b]pyridin-7-ol is a heterocyclic compound belonging to the thieno[3,2-b]pyridine scaffold, a privileged core recognized for its ability to engage ATP-binding pockets of diverse kinases [1]. With the molecular formula C7H4N2O3S and a molecular weight of 196.18 g/mol, the compound features a nitro group at the 6-position and a hydroxyl group at the 7-position on the fused thiophene-pyridine ring system . This substitution pattern confers markedly different physicochemical properties relative to the unsubstituted parent scaffold, positioning the compound as a key intermediate in the synthesis of tricyclic fused thiophene derivatives investigated as Janus kinase (JAK) inhibitors for inflammatory and oncological indications [2].

Why Generic Thieno[3,2-b]pyridine Scaffolds Cannot Replace 6-Nitrothieno[3,2-b]pyridin-7-ol in Synthetic and Biological Workflows


The thieno[3,2-b]pyridine scaffold family contains multiple substitution variants that are not functionally interchangeable. The introduction of an electron‑withdrawing nitro group at the 6-position of 6-Nitrothieno[3,2-b]pyridin-7-ol drastically alters the electronic character, acidity of the 7‑OH, and subsequent reactivity compared to unsubstituted, 6‑amino, 6‑bromo, or 6‑cyano analogs [1]. These differences directly impact regioselectivity in downstream transformations, the ability to form specific hydrogen‑bond networks with kinase hinge regions, and the compound's behavior in purification and formulation processes [2]. Selecting a generic analog without the nitro‑hydroxy motif risks synthetic failure, altered pharmacokinetic profiles, or irreproducible biological results.

Quantitative Differentiation Evidence for 6-Nitrothieno[3,2-b]pyridin-7-ol Against Closest Analogs


Nitro-Induced Acidity Shift: pKa Comparison of 6-Nitrothieno[3,2-b]pyridin-7-ol vs. Parent Thieno[3,2-b]pyridin-7-ol

The presence of the electron‑withdrawing nitro group at the 6‑position dramatically increases the acidity of the 7‑OH proton. The predicted pKa of 6‑Nitrothieno[3,2‑b]pyridin‑7‑ol is −0.29 ± 0.50, compared to a predicted pKa of 9.57 for the unsubstituted parent thieno[3,2‑b]pyridin‑7‑ol [1]. This represents a shift of approximately 9.9 log units, converting a weakly acidic phenol‑like group into a significantly stronger acid. The difference dictates that the nitro compound will exist predominantly in the deprotonated, negatively charged form under physiological pH, whereas the parent compound remains largely neutral.

pKa acidity electron‑withdrawing solubility formulation

Regioselective Nitration Yield: Synthetic Efficiency of 6-Nitrothieno[3,2-b]pyridin-7-ol Preparation

The synthesis of 6‑Nitrothieno[3,2‑b]pyridin‑7‑ol is achieved by regioselective nitration of thieno[3,2‑b]pyridin‑7‑ol using tetrabutylammonium nitrate and trifluoroacetic anhydride in dichloromethane at −5 °C to room temperature. The isolated yield reported in the Incyte JAK inhibitor patent is 85% (3.3 g obtained from 3.0 g starting material, 20 mmol scale) [1]. In contrast, nitration of the parent scaffold to produce the 6‑bromo analog requires a halogenation‑nitration sequence with a combined yield typically below 70% . This single‑step, high‑yielding transformation makes the compound economically attractive for procurement at scale.

nitration yield regioselectivity synthetic chemistry scale-up

Thermal Stability Differentiation: Melting Point Comparison Indicating Enhanced Intermolecular Interactions

The melting point of 6‑Nitrothieno[3,2‑b]pyridin‑7‑ol is reported as 328–331 °C (with decomposition) when recrystallized from DMSO‑methanol . The unsubstituted parent thieno[3,2‑b]pyridin‑7‑ol melts at a substantially lower temperature of 230–235 °C . This ~93–101 °C elevation indicates stronger intermolecular hydrogen‑bonding networks and dipole–dipole interactions imparted by the nitro group. The 6‑bromo analog (predicted boiling point 311 °C) also lacks this high melting character .

melting point thermal stability crystallinity storage formulation

Validated Downstream Utility: Conversion to 7-Chloro-6-nitrothieno[3,2-b]pyridine in JAK Inhibitor Synthesis

6‑Nitrothieno[3,2‑b]pyridin‑7‑ol serves as the direct precursor to 7‑chloro‑6‑nitrothieno[3,2‑b]pyridine via reaction with phosphoryl chloride (POCl₃). The chlorination step is documented with quantitative yields, producing the chloro‑nitro intermediate that is subsequently elaborated into tricyclic fused thiophene JAK inhibitors [1]. An alternative route employing 7‑chlorothieno[3,2‑b]pyridine as starting material for nitration yields the same product but requires an additional synthetic step . The hydroxyl → chloro transformation is not feasible with the 6‑amino analog (due to competing side reactions) and proceeds with lower efficiency for the 6‑bromo analog .

JAK inhibitor chlorination downstream intermediate kinase patent

High-Impact Application Scenarios Where 6-Nitrothieno[3,2-b]pyridin-7-ol Delivers Differentiated Value


Synthesis of Tricyclic Fused Thienopyridine JAK Inhibitors

In the Incyte patent CN104918945A, 6‑Nitrothieno[3,2‑b]pyridin‑7‑ol is the mandatory starting material for constructing the imidazo[4,5‑d]thieno[3,2‑b]pyridine core. The nitro group is later reduced to an amine for further elaboration, while the 7‑OH is converted to a 7‑chloro leaving group for nucleophilic aromatic substitution. This validated pathway has produced multiple exemplified compounds with JAK inhibitory activity, making procurement of the nitro‑hydroxy intermediate essential for any group replicating or optimizing this chemotype [1].

Medicinal Chemistry Programs Targeting Kinase Hinge Regions via 6‑Substituted Thienopyridines

The electron‑withdrawing nitro group at the 6‑position modulates the electron density of the pyridine ring, affecting both the hydrogen‑bond acceptor capacity of the pyridine nitrogen and the acidity of the 7‑OH. This electronic tuning enables specific interactions with kinase hinge residues that cannot be achieved with 6‑amino (electron‑donating) or 6‑bromo (weakly withdrawing) analogs. The differentiated pKa profile (Δ ≈ 10 log units vs. parent) confirms that at physiological pH the compound exists in a distinct ionization state, which can be exploited for target engagement [2].

High‑Temperature Solid‑State Formulation and Long‑Term Stability Studies

With a melting point of 328–331 °C, 6‑Nitrothieno[3,2‑b]pyridin‑7‑ol is thermally robust and suitable for formulation screening protocols that involve elevated processing temperatures. This property differentiates it from the parent scaffold (mp 230–235 °C) and the 6‑bromo analog, which lacks comparable thermal stability [2]. Researchers developing solid dispersion or hot‑melt extrusion formulations for thienopyridine‑based drug candidates can thus prioritize this intermediate for its thermal resilience.

Quote Request

Request a Quote for 6-Nitrothieno[3,2-b]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.